molecular formula C10H12Cl2N2O B14784840 2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide

2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide

Cat. No.: B14784840
M. Wt: 247.12 g/mol
InChI Key: SPZQNFUOKDYFBQ-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an amino group, a dichlorobenzyl group, and a propanamide backbone, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide typically involves the reaction of 2,6-dichlorobenzylamine with (S)-2-aminopropanoic acid under specific conditions. The reaction is often carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptor sites, modulating their function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2,6-dichlorobenzyl)propanamide is unique due to its combination of an amino group, dichlorobenzyl group, and propanamide backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .

Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide

InChI

InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-8(11)3-2-4-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)

InChI Key

SPZQNFUOKDYFBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC1=C(C=CC=C1Cl)Cl)N

Origin of Product

United States

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